molecular formula C11H14ClN B11902491 (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Cat. No.: B11902491
M. Wt: 195.69 g/mol
InChI Key: YKHDSPKECPKABG-UHFFFAOYSA-N
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Description

(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a tetrahydronaphthalene-derived amine with a chlorine substituent at the 7-position of the aromatic ring. The chlorine substituent likely influences electronic, steric, and lipophilic characteristics compared to methyl or methoxy analogs, which may affect receptor binding, metabolic stability, and solubility .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H14ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3,7,13H2

InChI Key

YKHDSPKECPKABG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 7-chloro-1-tetralone.

    Reduction: The ketone group of 7-chloro-1-tetralone is reduced to form 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol.

    Amination: The hydroxyl group of 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is then converted to an amine group using reagents such as ammonia or amines under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce 7-chloro-1-tetralone.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and resins.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs identified in the evidence include:

Compound Name Substituent(s) Similarity Score CAS Number Molecular Weight (Free Base) Molecular Weight (HCl Salt)
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine 7-CH₃ 1.00 856562-93-1 175.27 g/mol 211.73 g/mol
(R)-1-(o-Tolyl)propan-1-amine hydrochloride o-Tolyl, propyl chain 0.97 1032114-81-0 - -
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride 2,4-diCH₃, propyl chain 0.97 856562-88-4 - -
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine 1-CH₃ - 1341902-19-9 175.27 g/mol 211.73 g/mol

Notes:

  • The 7-methyl analog (CAS 856562-93-1) shares 100% structural similarity with the target compound, differing only in the substituent (CH₃ vs. Cl) at the 7-position .

Physicochemical Properties

Estimated Data for (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine:
  • Molecular Formula (Free Base) : C₁₂H₁₆ClN
  • Molecular Weight (Free Base) : ~209.72 g/mol (calculated by replacing CH₃ with Cl in the 7-methyl analog).
  • Hydrochloride Salt : Expected molecular weight ~246.18 g/mol (free base + HCl).
  • Lipophilicity : Predicted higher logP than 7-methyl analog due to chlorine’s hydrophobic nature.
Comparison with 7-Methyl Analog:
Property 7-Chloro Derivative (Estimated) 7-Methyl Analog (Observed)
Molecular Weight ~209.72 g/mol 175.27 g/mol
Boiling Point Not available Discontinued product
Solubility Likely lower in aqueous media Data unavailable

Pharmacological Considerations

While direct receptor-binding data for the 7-chloro derivative are absent, insights from related compounds suggest:

  • Receptor Interactions : Morphine-like compounds (e.g., mu, kappa, and sigma receptor agonists) show substituent-dependent activity . For example, ketocyclazocine (a kappa agonist) and SKF-10,047 (sigma agonist) exhibit distinct effects due to structural variations. The 7-chloro derivative’s activity may diverge from the 7-methyl analog if the substituent impacts receptor affinity.

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